(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine
Description
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine is a chiral amine featuring a halogenated aryl group (3-bromo-4-chlorophenyl) and a methoxyethylamine backbone. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 264.55 g/mol. The stereospecific (S)-configuration at the chiral center is critical for its biological activity and interaction with targets.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3/t9-/m1/s1 |
InChI Key |
OTMOBLXCXLWFOV-SECBINFHSA-N |
Isomeric SMILES |
COC[C@H](C1=CC(=C(C=C1)Cl)Br)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine typically involves the following steps:
Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively.
Methoxylation: The phenyl ring is then subjected to methoxylation to introduce the methoxy group.
Amination: Finally, the compound undergoes amination to attach the ethan-1-amine backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include bromine, chlorine, methanol, and ammonia.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and properties of (S)-1-(3-bromo-4-chlorophenyl)-2-methoxyethan-1-amine with analogs:
Key Observations:
- Halogen Effects: The 3-bromo-4-chloro substitution in the target compound enhances electrophilicity compared to mono-halogenated analogs (e.g., 4-bromo derivative) . This may improve binding affinity in receptor-ligand interactions.
- Methoxy Group : The 2-methoxyethyl group in all listed compounds contributes to hydrogen-bonding capacity, as predicted by graph set analysis in crystalline structures .
Physicochemical Properties
Boiling Point and Solubility:
- The target compound’s predicted boiling point (~298°C) aligns with its 4-bromo analog, but the chloro substituent increases polarity, likely reducing solubility in non-polar solvents .
- The 3-bromo-5-fluoro derivative’s fluorine atom may enhance metabolic stability but reduce basicity compared to chloro analogs .
pKa and Basicity:
- The target compound’s pKa is estimated at ~8.68 , similar to its 4-bromo analog (pKa 8.68±0.10 ), suggesting comparable amine basicity despite the additional chloro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
